molecular formula C21H24N2O3 B3527599 1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide

1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B3527599
M. Wt: 352.4 g/mol
InChI Key: SJAKZNDZEQYLQJ-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide is an organic compound with a complex structure that includes a nitrophenyl group, an isopropylphenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the cyclopentanecarboxamide structure through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and isopropylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives.

Scientific Research Applications

1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isopropylphenyl group may interact with hydrophobic regions of target molecules. The cyclopentanecarboxamide moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-nitrophenyl)propane-1,3-diol: This compound shares the nitrophenyl group but has different functional groups and a simpler structure.

    1-(4-nitrophenyl)propan-2-one: Another compound with a nitrophenyl group, but with a different carbon backbone and functional groups.

Uniqueness

1-(4-nitrophenyl)-N-[2-(propan-2-yl)phenyl]cyclopentanecarboxamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

1-(4-nitrophenyl)-N-(2-propan-2-ylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(2)18-7-3-4-8-19(18)22-20(24)21(13-5-6-14-21)16-9-11-17(12-10-16)23(25)26/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAKZNDZEQYLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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